Alloimperatorin methyl ether

Description

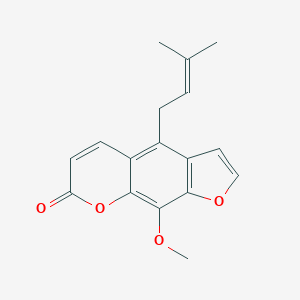

Structure

3D Structure

Properties

CAS No. |

10523-54-3 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

9-methoxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C17H16O4/c1-10(2)4-5-11-12-6-7-14(18)21-16(12)17(19-3)15-13(11)8-9-20-15/h4,6-9H,5H2,1-3H3 |

InChI Key |

IJGVCIJASVIUAA-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |

Canonical SMILES |

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |

Origin of Product |

United States |

Natural Occurrence and Isolation

Alloimperatorin (B149946) methyl ether has been isolated from a diverse range of plant species across different families. The distribution of this compound is notable in certain members of the Rutaceae and Bignoniaceae families, among others.

Isolation from Aegle marmelos (Bael)

Aegle marmelos, commonly known as Bael and belonging to the Rutaceae family, is a significant botanical source of Alloimperatorin methyl ether. This plant is native to the Indian subcontinent and Southeast Asia. The compound, along with other furanocoumarins like alloimperatorin and imperatorin (B1671801), has been identified in the fruits of Aegle marmelos. The presence of these compounds contributes to the plant's phytochemical profile.

Presence in Tecoma radicans (Family Bignoniaceae)

Tecoma radicans, a species within the Bignoniaceae family, has been a subject of phytochemical investigation. While various classes of compounds are reported from the Tecoma genus, specific and conclusive scientific literature detailing the isolation of this compound from Tecoma radicans is not extensively available. Further research is required to definitively confirm its presence and concentration in this species.

Identification in Thamnosma montana (Family Rutaceae)

Thamnosma montana, also known as Turpentine broom, is a shrub in the Rutaceae family, native to the deserts of the southwestern United States and northern Mexico. The Rutaceae family is well-known for producing a variety of coumarins and furanocoumarins. While studies on Thamnosma montana have led to the isolation of several coumarins and alkaloids, the explicit identification of this compound in this particular species is not consistently reported in available phytochemical literature. The genus is recognized for its rich and diverse chemical composition, warranting more targeted investigations for this specific compound.

Detection in Asterolasia trymalioides

Asterolasia trymalioides, an alpine star-bush from the Rutaceae family found in eastern Australia, has been studied for its botanical characteristics. However, detailed phytochemical analyses that specifically report the presence of this compound in this species are scarce. Comprehensive chemical screening is needed to ascertain the presence or absence of this furanocoumarin.

Other Reported Plant Families and Species

The occurrence of this compound is not limited to the aforementioned species. Furanocoumarins as a class are predominantly found in a few plant families, with Rutaceae and Apiaceae being the most prominent. Research has indicated the presence of various furanocoumarins in numerous other genera within these families. Continued phytochemical screening of different plant species is likely to expand the list of sources for this compound.

Methodologies for Extraction and Purification from Natural Sources

The isolation of this compound from its natural botanical sources involves a series of extraction and purification techniques. These methods are designed to efficiently separate the compound from the complex mixture of phytochemicals present in the plant material.

Initial Extraction:

The process typically begins with the extraction of the dried and powdered plant material, such as the fruits of Aegle marmelos. A common approach is the use of solvent extraction.

Soxhlet Extraction: This is a widely used method where the plant material is continuously extracted with a solvent, such as methanol (B129727), for several hours.

Maceration: This involves soaking the plant material in a solvent at room temperature for an extended period.

Percolation: In this method, the solvent is slowly passed through the powdered plant material to extract the desired compounds.

The choice of solvent is crucial and is often guided by the polarity of the target compound. For furanocoumarins like this compound, alcohols (e.g., methanol, ethanol) and halogenated solvents (e.g., dichloromethane, chloroform) are frequently employed.

Purification Techniques:

Following the initial extraction, the crude extract, which contains a mixture of compounds, undergoes several purification steps to isolate this compound.

Solvent Partitioning: The crude extract is often partitioned between two immiscible solvents of different polarities. For instance, a methanolic extract can be concentrated and then partitioned with a non-polar solvent like dichloromethane to selectively extract furanocoumarins.

Crystallization: The concentrated extract can be dissolved in a suitable solvent mixture (e.g., n-hexane-dichloromethane) and cooled to induce crystallization of the compound. This is an effective method for obtaining a purer form of the substance.

Chromatography: This is a key step in the purification process.

Column Chromatography: The crude extract or the filtrate from crystallization is subjected to column chromatography over a stationary phase like silica gel. The column is eluted with a gradient of solvents, starting with non-polar solvents (e.g., petroleum ether) and gradually increasing the polarity (e.g., with benzene or ethyl acetate). Fractions are collected and monitored for the presence of the target compound.

Vacuum Liquid Chromatography (VLC): This technique is sometimes used for the fractionation of the crude extract before final purification by column chromatography.

High-Performance Liquid Chromatography (HPLC): For final purification and to ensure high purity, preparative HPLC is often utilized.

The purity of the isolated this compound is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC) and HPLC, and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Extraction Method | Description | Solvents Commonly Used |

| Soxhlet Extraction | Continuous extraction of powdered plant material. | Methanol, Ethanol |

| Maceration | Soaking of plant material in a solvent at room temperature. | Methanol, Ethanol |

| Percolation | Slow passage of solvent through the plant material. | Dichloromethane, Ethylene dichloride |

| Purification Technique | Principle | Common Application |

| Solvent Partitioning | Separation based on differential solubility in immiscible solvents. | Initial clean-up of crude extract. |

| Crystallization | Formation of solid crystals from a solution. | Obtaining a purer compound from a concentrated extract. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Fractionation and purification of extracts. |

| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase. | Final purification and purity assessment. |

Solvent-Based Extraction Techniques

The initial step in isolating this compound from plant material, such as the fruit pulp of Aegle marmelos, involves extraction with a suitable solvent. The choice of solvent is crucial and is determined by the polarity of the target compound. Furanocoumarins, including this compound, are typically extracted using a range of organic solvents with varying polarities.

Commonly employed solvents for the extraction of coumarins and furanocoumarins from plant sources include:

Methanol: A polar protic solvent widely used for the extraction of a broad range of plant secondary metabolites. sci-hub.ru

Ethanol: Similar to methanol, ethanol is another effective polar solvent for extracting furanocoumarins. iajps.com

Dichloromethane (DCM): A halogenated solvent that has been shown to be effective for the direct extraction of imperatorin, a closely related furanocoumarin, from Aegle marmelos. google.comgoogle.com

Ethyl acetate (B1210297): A solvent of medium polarity that is also utilized in the extraction of these compounds.

Petroleum ether: A non-polar solvent that can be used for the selective extraction of certain furanocoumarins.

The extraction process can be carried out using various techniques, such as maceration, percolation, or Soxhlet extraction, to facilitate the transfer of the compound from the plant matrix into the solvent.

| Solvent | Polarity | Rationale for Use in Furanocoumarin Extraction |

|---|---|---|

| Methanol | High | Effective for a broad range of polar and moderately polar compounds. |

| Ethanol | High | A safer alternative to methanol with similar extraction capabilities. |

| Dichloromethane | Medium | Demonstrated high efficiency in extracting furanocoumarins from Aegle marmelos. |

| Ethyl Acetate | Medium | Good for extracting compounds of intermediate polarity. |

| Petroleum Ether | Low | Used for selective extraction of less polar furanocoumarins and to remove non-polar impurities. |

Advanced Chromatographic Separation Strategies

Following the initial solvent extraction, the crude extract contains a mixture of various phytochemicals. To isolate and purify this compound, advanced chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a fundamental and widely used technique for the purification of compounds from a mixture. In the context of isolating this compound, the crude extract is loaded onto a column packed with a solid adsorbent, typically silica gel.

A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation occurs as different components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For the separation of furanocoumarins, a gradient of non-polar to polar solvents is often used. A common solvent system involves starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate or acetone (B3395972). Fractions are collected sequentially and analyzed for the presence of the target compound.

| Stationary Phase | Mobile Phase (Example Gradient) | Principle of Separation |

|---|---|---|

| Silica Gel | n-Hexane -> n-Hexane/Ethyl Acetate mixtures -> Ethyl Acetate | Separation is based on the polarity of the compounds. Less polar compounds elute first with the non-polar mobile phase, while more polar compounds are retained longer on the polar silica gel and elute as the polarity of the mobile phase increases. |

Thin-Layer Chromatography (TLC) is a crucial tool for monitoring the progress of the column chromatography separation and for preliminary identification of the fractions containing the desired compound. A small amount of each fraction is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel.

The plate is then placed in a developing chamber with a shallow layer of a suitable solvent mixture (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the spotted fractions at different rates. The separation is visualized under UV light, as furanocoumarins typically fluoresce. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification by comparison with a standard.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification and quantification of this compound. It offers high resolution and sensitivity. In HPLC, the sample is forced through a column packed with a stationary phase at high pressure.

For the analysis of furanocoumarins, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the compounds, with more non-polar compounds being retained longer on the column. A detector, often a UV-Vis or photodiode array (PDA) detector, is used to detect the compounds as they elute from the column. The retention time, the time it takes for a compound to pass through the column, is a key parameter for identification.

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | C18 (Octadecylsilyl) | Gradient of Water and Acetonitrile or Methanol | UV-Vis or Photodiode Array (PDA) Detector |

Biosynthetic Pathways and Precursor Incorporation

Elucidation of Biosynthetic Routes within Plants

The biosynthetic route to linear furanocoumarins, such as alloimperatorin (B149946) methyl ether, is a well-studied pathway in plants, particularly within the Apiaceae and Rutaceae families. nih.gov The journey begins with the central precursor, umbelliferone (B1683723), which is synthesized from L-phenylalanine via the phenylpropanoid pathway. nih.govnih.gov

The biosynthesis proceeds through the following key steps:

Prenylation of Umbelliferone : The pathway to linear furanocoumarins commences with the prenylation of umbelliferone at the C6 position. This reaction is catalyzed by a prenyltransferase enzyme, which attaches a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone core, forming demethylsuberosin (B190953). nih.gov

Formation of the Furan (B31954) Ring : Demethylsuberosin undergoes a cyclization reaction to form the dihydrofuranocoumarin intermediate, (+)-marmesin. This step is catalyzed by a cytochrome P450-dependent monooxygenase known as marmesin (B225713) synthase. nih.gov

Conversion to Psoralen (B192213) : (+)-marmesin is then converted to psoralen, the parent compound of linear furanocoumarins. This reaction involves the cleavage of the isopropyl group from the dihydrofuran ring and is catalyzed by another cytochrome P450 enzyme, psoralen synthase. nih.gov

Hydroxylation and Alkylation : Psoralen serves as a scaffold for further modifications. A series of hydroxylation and O-methylation reactions lead to the diverse range of linear furanocoumarins observed in nature. nih.gov For instance, hydroxylation of psoralen can yield intermediates like bergaptol (B1666848) and xanthotoxol, which are then methylated to form bergapten (B1666803) and xanthotoxin, respectively. nih.gov The specific sequence of these modifications dictates the final structure of the furanocoumarin.

Role of Central Metabolites in Furanocoumarin Biosynthesis

The synthesis of the furanocoumarin scaffold and its subsequent modifications relies on the integration of several primary metabolic pathways that provide the basic building blocks for this complex secondary metabolite.

The coumarin (B35378) nucleus of alloimperatorin methyl ether is derived from the aromatic amino acid L-phenylalanine. This process is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov This is followed by a hydroxylation step, mediated by cinnamate (B1238496) 4-hydroxylase (C4H), to produce p-coumaric acid. nih.gov Subsequent enzymatic reactions, including thioesterification by 4-coumarate-CoA ligase (4CL) and ortho-hydroxylation, lead to the formation of umbelliferone, the key precursor for furanocoumarin biosynthesis. nih.gov

| Enzyme | Abbreviation | Reaction Catalyzed | Precursor | Product |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Deamination | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA ligase | 4CL | Thioesterification | p-Coumaric acid | p-Coumaroyl-CoA |

| Cinnamoyl-CoA 2′-hydroxylase | C2′H | ortho-Hydroxylation | p-Coumaroyl-CoA | 2,4-dihydroxycinnamoyl CoA |

The isoprenoid side chain of this compound is derived from the mevalonate (B85504) (MVA) pathway. nih.gov This pathway is responsible for the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). DMAPP is the direct precursor for the prenylation of umbelliferone, which is a critical step in the biosynthesis of linear furanocoumarins. nih.gov

While specific tracer studies using mevalonic acid-[5-³H] in the context of this compound biosynthesis are not detailed in the available literature, the established mechanism of the mevalonate pathway allows for predictions of how this labeled precursor would be incorporated. The conversion of mevalonate to IPP involves two phosphorylation steps at the C5 position, followed by a decarboxylation. Therefore, the tritium (B154650) label at the C5 position of mevalonic acid would be lost during the decarboxylation step and would not be incorporated into the final furanocoumarin structure.

Studies utilizing mevalonic acid labeled at the C2 and C4 positions have been instrumental in elucidating the biosynthesis of various isoprenoids. nih.govnih.govnih.gov In the context of furanocoumarin biosynthesis, the incorporation of these labeled precursors would follow the known stereochemistry of the mevalonate pathway. The tritium atoms at both the C2 and C4 positions of mevalonic acid would be retained during the conversion to IPP and DMAPP. Consequently, these labels would be incorporated into the dimethylallyl side chain that is attached to the umbelliferone core, and ultimately become part of the furan ring of this compound.

The methoxyl group of this compound is derived from the one-carbon metabolism pathway. The direct methyl donor for the O-methylation of the furanocoumarin precursor is S-adenosyl-L-methionine (SAM). researchgate.net SAM is a key metabolite that is synthesized from methionine and ATP. nih.gov

The one-carbon units required for the regeneration of methionine from homocysteine are primarily supplied by the folate cycle. Amino acids such as serine and glycine (B1666218) are major sources of these one-carbon units. Glycine can be cleaved to provide a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. This one-carbon unit can then be used to regenerate methionine, which in turn is converted to SAM. Therefore, the carbon atom from glycine, such as the C2 of Glycine-[2-¹⁴C], would be incorporated into the methoxyl group of this compound through this interconnected pathway.

| Metabolic Pathway | Key Metabolite/Donor | Role |

|---|---|---|

| One-Carbon Metabolism | Glycine/Serine | Source of one-carbon units |

| Folate Cycle | 5,10-Methylenetetrahydrofolate | Carrier of one-carbon units |

| Methionine Cycle | S-adenosyl-L-methionine (SAM) | Direct methyl group donor |

| Furanocoumarin Biosynthesis | O-methyltransferase | Enzyme catalyzing the methylation reaction |

Utilization of Mevalonic Acid and its Analogs

Proposed Enzymatic Steps and Genetic Regulation

The biosynthesis of this compound, a complex furanocoumarin, is a multi-step process involving a series of enzymatic reactions that modify a core coumarin structure. This pathway is an extension of the general phenylpropanoid pathway, which produces the foundational precursor, umbelliferone. The subsequent transformation into the specific structure of this compound is catalyzed by several key enzyme families, primarily Cytochrome P450 monooxygenases (CYP450s), O-methyltransferases (OMTs), and prenyltransferases. The entire process is tightly controlled at the genetic level by various transcription factors.

The proposed enzymatic sequence begins after the formation of umbelliferone. The first committed step towards linear furanocoumarins like this compound is the prenylation of umbelliferone at the C6 position to produce demethylsuberosin. biorxiv.org This is followed by oxidative cyclization to form (+)-marmesin, a reaction catalyzed by a CYP450 enzyme known as marmesin synthase. biorxiv.orgnih.gov Subsequently, another CYP450, psoralen synthase, cleaves an acetone (B3395972) group from (+)-marmesin to form the central furanocoumarin intermediate, psoralen. biorxiv.orgnih.govresearchgate.net

Diversification of the psoralen scaffold is crucial for the synthesis of this compound. This involves a series of decoration reactions:

Hydroxylation : The psoralen molecule is hydroxylated at the C-5 position by psoralen-5-hydroxylase (P5H), another CYP450 enzyme, to produce bergaptol. nih.govfrontiersin.org

Methylation : The hydroxyl group of bergaptol is then methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to form bergapten.

Prenylation : Bergapten undergoes O-prenylation, where a dimethylallyl pyrophosphate (DMAPP) group is attached. This step is critical for forming the imperatorin (B1671801)/alloimperatorin skeleton and is catalyzed by a prenyltransferase.

Final Methylation : It is hypothesized that a subsequent modification, likely another methylation event catalyzed by a specific OMT, results in the final product, this compound.

The enzymes from the CYP71 clan of cytochrome P450s are particularly significant in furanocoumarin biosynthesis, responsible for both the furan ring formation and subsequent hydroxylations that lead to molecular diversity. researchgate.net

Table 1: Key Enzymes in the Proposed Biosynthetic Pathway of this compound

| Enzyme | Enzyme Class | Proposed Function | Gene/Family Example |

|---|---|---|---|

| Marmesin Synthase | Cytochrome P450 (CYP450) | Catalyzes the conversion of demethylsuberosin to (+)-marmesin. biorxiv.orgnih.gov | CYP76F112 nih.gov |

| Psoralen Synthase (PS) | Cytochrome P450 (CYP450) | Converts (+)-marmesin to the core furanocoumarin, psoralen. nih.govresearchgate.net | CYP71AJ subfamily researchgate.netnih.gov |

| Psoralen 5-Hydroxylase (P5H) | Cytochrome P450 (CYP450) | Hydroxylates psoralen at the C-5 position to form bergaptol. nih.govfrontiersin.org | CYP71AZ subfamily researchgate.net |

| O-methyltransferase (OMT) | Transferase | Methylates hydroxyl groups, e.g., converting bergaptol to bergapten. biorxiv.org | - |

| Prenyltransferase (PT) | Transferase | Adds a prenyl group to the coumarin scaffold, a key step in forming the alloimperatorin backbone. biorxiv.org | - |

The genetic regulation of the furanocoumarin biosynthetic pathway is complex and often induced in response to biotic and abiotic stresses, such as pathogen attack or drought. nih.govfrontiersin.org The expression of the biosynthetic genes, including those for CYP450s and OMTs, is controlled by specific transcription factors (TFs). Co-expression network analyses have identified several families of TFs that play crucial roles in orchestrating the synthesis of these compounds. nih.govfrontiersin.org These TFs bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. This regulatory network allows the plant to produce these specialized metabolites precisely when and where they are needed for defense. nih.gov

Table 2: Transcription Factor Families Regulating Furanocoumarin Biosynthesis

| Transcription Factor Family | Proposed Regulatory Role |

|---|---|

| MYB | Plays a critical role in regulating the biosynthesis of various secondary metabolites, including coumarins, in response to developmental and environmental cues. nih.govfrontiersin.org |

| bHLH | Often works in conjunction with MYB factors to regulate phenylpropanoid and other specialized metabolic pathways. nih.govfrontiersin.org |

| AP2 | Involved in various stress responses and developmental processes, and implicated in the regulation of coumarin synthesis. nih.govfrontiersin.org |

| WRKY | Primarily associated with plant defense responses, their involvement suggests a role in the stress-induced accumulation of furanocoumarins. nih.govfrontiersin.org |

Chemical Synthesis and Derivatization Strategies

Approaches to the Total Synthesis of Alloimperatorin (B149946) Methyl Ether

A direct total synthesis specifically targeting alloimperatorin methyl ether is not prominently documented in dedicated literature. A more practical and common synthetic approach involves a late-stage methylation of its precursor, alloimperatorin (also known as prangenin). The synthesis of alloimperatorin itself can be approached through established methods for constructing the furocoumarin scaffold.

A plausible retrosynthetic analysis would disconnect the molecule into a central 7-hydroxycoumarin (umbelliferone) core and the isoprenyloxy side chain. The synthesis would commence with the formation of the coumarin (B35378) ring system, often via a Pechmann condensation or similar cyclization reactions. The subsequent crucial step is the construction of the furan (B31954) ring. One common method involves the allylation of the 7-hydroxycoumarin at the C-8 position, followed by an oxidative cyclization to form the furan ring.

Once the 9-hydroxyfuro[3,2-g]chromen-7-one (the core of alloimperatorin) is synthesized, the 3,3-dimethylallyl (prenyl) group is introduced at the hydroxyl group via an etherification reaction, typically using prenyl bromide in the presence of a suitable base, to yield alloimperatorin. The final step to obtain the target compound, this compound, is the methylation of the remaining phenolic hydroxyl group at the C-9 position. This transformation falls under general methods for methyl ether formation.

Synthetic Methods for Furocoumarin-Type Derivatives

The reactivity of the alloimperatorin skeleton, particularly the electron-rich double bond in the prenyl side chain, allows for various derivatization reactions.

The photooxygenation of alloimperatorin derivatives, including this compound, has been investigated. researchgate.net When subjected to singlet oxygen (¹O₂), typically generated using a photosensitizer and light, these compounds undergo a regioselective ene reaction. The reaction primarily occurs at the allylic position of the prenyl side chain that is closer to the furocoumarin core. researchgate.net This process yields the corresponding allylic hydroperoxides. For this compound, this reaction introduces a hydroperoxy group onto the side chain, transforming the molecule and opening pathways for further functionalization. researchgate.net

The double bond in the isoprenyloxy side chain of alloimperatorin and its derivatives is susceptible to epoxidation. This reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The electrophilic oxygen from the peroxy acid reacts with the nucleophilic double bond to form a three-membered oxirane ring. This transformation converts the prenyl group into an epoxy-isoprenyl group, adding a reactive functional group that can be opened by various nucleophiles to create a range of new derivatives.

General Methods for Methyl Ether Formation in Organic Synthesis

The conversion of the free hydroxyl group in alloimperatorin to the methyl ether in this compound is a standard transformation in organic synthesis. Several reliable methods are available for this purpose.

The Williamson ether synthesis is a classic and widely used method. It involves the deprotonation of the alcohol (or phenol) with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This is followed by the addition of a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), which undergoes an Sₙ2 reaction with the alkoxide to form the methyl ether.

A variation of this involves using milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF, which is particularly effective for phenolic hydroxyl groups.

More recently, "green" methylating agents have gained prominence. Dimethyl carbonate (DMC) is an environmentally benign reagent that can methylate alcohols and phenols, often catalyzed by a base. The reaction produces methanol (B129727) and carbon dioxide as byproducts.

Below is a summary of common methods for methyl ether formation.

| Method | Reagents | Typical Conditions | Byproducts |

| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Methyl Halide (e.g., CH₃I) | Anhydrous aprotic solvent (e.g., THF, DMF) | Sodium Halide, H₂ |

| Phase-Transfer Catalysis | Alcohol, NaOH, CH₃I, Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system (e.g., CH₂Cl₂/H₂O) | Sodium Halide, H₂O |

| Using Dimethyl Carbonate | Alcohol, Base (e.g., K₂CO₃, DBU), Dimethyl Carbonate (DMC) | High temperature, often under pressure | Methanol, CO₂ |

| Using Diazomethane | Alcohol, Diazomethane (CH₂N₂) | Ethereal solvent, often with a catalyst (e.g., HBF₄) | Nitrogen (N₂) |

Note: Diazomethane is highly toxic and explosive, and is typically used only on a small scale when other methods fail.

Functionalization and Modification of the Alloimperatorin Skeleton

Beyond the reactions on the prenyl side chain, the core skeleton of alloimperatorin offers several sites for functionalization. The tricyclic furocoumarin system has a distinct pattern of reactivity.

Electrophilic Aromatic Substitution: The benzene-ring portion of the furocoumarin nucleus is activated towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can potentially introduce functional groups onto this ring, although the regioselectivity would be directed by the existing oxygen substituents.

Reactions at the Pyranone Ring: The α,β-unsaturated lactone (pyranone) ring can undergo reactions such as conjugate addition with nucleophiles.

C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H functionalization offer powerful tools for late-stage modification. nih.gov These methods could potentially be applied to introduce new substituents at various positions on the aromatic or heterocyclic rings of the alloimperatorin skeleton, allowing for the creation of a diverse library of analogues without requiring a complete de novo synthesis. nih.gov

Modification of the Furan Ring: The furan ring can also participate in cycloaddition reactions or be susceptible to oxidation under certain conditions, leading to ring-opened products.

These modification strategies are crucial for creating derivatives with potentially altered or enhanced biological activities, enabling structure-activity relationship (SAR) studies.

Mechanistic Investigations of Biological Activities Excluding Clinical, Safety, Dosage

In Vitro Anticancer Activity and Cellular Mechanisms

Alloimperatorin (B149946), a furanocoumarin extracted from traditional Chinese medicines like Angelica dahurica, has demonstrated notable anticancer activity in various laboratory studies. nih.gov Its effects are multifaceted, targeting key pathways involved in cell survival, proliferation, and programmed cell death.

Research has confirmed that Alloimperatorin can effectively inhibit the proliferation of human cervical cancer (HeLa) cells. nih.gov The inhibitory effect is dose-dependent, meaning the suppression of cell growth becomes more pronounced as the concentration of the compound increases. nih.gov In one study, the half-maximal inhibitory concentration (IC50) for Alloimperatorin in HeLa cells was calculated to be 116.9 μM after 48 hours of treatment. nih.gov Similarly, the IC50 value against HL-60 acute myeloid leukemia cells was found to be 128 µM. semanticscholar.org

Table 1: Inhibitory Concentration of Alloimperatorin on Cancer Cell Lines

| Cell Line | IC50 Value | Incubation Time |

|---|---|---|

| HeLa (Cervical Cancer) | 116.9 µM | 48 hours nih.gov |

A primary mechanism of Alloimperatorin's anticancer effect is the induction of apoptosis, or programmed cell death, in malignant cells. This has been observed in both HeLa cells and human promyelocytic leukemia HL-60 cells. nih.govsemanticscholar.org In HeLa cells, treatment with Alloimperatorin leads to a significant increase in the apoptotic rate compared to untreated cells. nih.gov Studies on its epoxide derivative also revealed apoptosis-related morphological changes in HL-60 cells, including plasma membrane blebbing, DNA fragmentation, and the formation of apoptotic bodies. semanticscholar.org

The apoptotic process induced by Alloimperatorin involves the activation of both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, which converge on the activation of a cascade of enzymes called caspases. nih.gov Western blot analyses have shown that treating HeLa cells with Alloimperatorin significantly increases the expression of the active forms of key caspases: caspase-3, caspase-8, and caspase-9. nih.gov Concurrently, a decrease in the expression of their inactive precursors, procaspase-3, procaspase-8, and procaspase-9, is observed. nih.gov Caspase-8 is a primary initiator of the extrinsic pathway, while caspase-9 initiates the mitochondrial pathway, and caspase-3 is a crucial executioner caspase that carries out the final stages of apoptosis. nih.gov

The intrinsic apoptotic pathway is heavily reliant on the mitochondria. Alloimperatorin has been shown to disrupt mitochondrial function by reducing the mitochondrial membrane potential (ΔΨm) in HeLa cells in a concentration-dependent manner. nih.gov A decrease in ΔΨm is a critical event that leads to increased mitochondrial permeability and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates caspase-9 and initiates the apoptotic cascade. nih.gov

The integrity of the mitochondrial membrane is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov Alloimperatorin modulates the balance of these proteins to favor apoptosis. nih.gov Studies have demonstrated that treatment with Alloimperatorin leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 in HeLa cells. nih.gov This shift in the Bax/Bcl-2 ratio is a key factor in promoting the loss of mitochondrial membrane potential and subsequent cell death. nih.gov

Table 2: Effect of Alloimperatorin on Apoptosis-Related Proteins in HeLa Cells

| Protein | Function | Effect of Alloimperatorin |

|---|---|---|

| Caspase-3 | Executioner Caspase | Upregulated nih.gov |

| Caspase-8 | Initiator Caspase (Extrinsic) | Upregulated nih.gov |

| Caspase-9 | Initiator Caspase (Intrinsic) | Upregulated nih.gov |

| Bax | Pro-apoptotic | Upregulated nih.gov |

In addition to inducing apoptosis, certain furanocoumarins can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. While Alloimperatorin was found to block the HeLa cell cycle in the S phase, a closely related derivative, Alloimperatorin epoxide, has been shown to induce cell cycle arrest at the G2/M phase in HL-60 cancer cells. nih.govsemanticscholar.org This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting tumor growth. semanticscholar.org

Suppression of Cancer Cell Migration

The potential of alloimperatorin methyl ether to inhibit the migration of cancer cells is an area of active research. The metastatic cascade, in which cancer cells spread from a primary tumor to distant sites, is a major contributor to cancer-related mortality. A critical step in this process is cell migration. In vitro assays, such as the wound healing assay and the transwell migration assay, are commonly employed to screen for compounds that can inhibit this process.

While studies have demonstrated the ability of various natural compounds to suppress cancer cell migration, specific research detailing the inhibitory effects of this compound on cancer cell motility is not extensively available in the current body of scientific literature. Further investigations utilizing standardized in vitro models are required to determine its efficacy and mechanism of action in this context.

Photosensitizing Mechanisms

Furanocoumarins, including this compound, are well-documented photosensitizing agents. This property is attributed to their chemical structure, which allows them to absorb ultraviolet A (UVA) radiation and subsequently induce photochemical reactions that can lead to cellular damage.

Induction of Erythrocyte Hemolysis (In Vitro Studies)

The photosensitizing nature of furanocoumarins can lead to damage of cellular membranes. One method to study this effect in vitro is through the induction of erythrocyte (red blood cell) hemolysis. Upon exposure to UVA radiation, photosensitizing compounds can generate reactive oxygen species that attack the erythrocyte membrane, leading to its rupture and the release of hemoglobin.

While the general class of furanocoumarins is known to have membranotoxic properties when photoactivated, specific studies quantifying the hemolytic potential of this compound are limited. Research on related furanocoumarins, however, highlights the potential for these compounds to interact with and damage erythrocyte membranes under UV irradiation. For instance, some furanocoumarins have been shown to protect the erythrocyte membrane from hypotonicity and heat-induced lysis, suggesting a complex interaction with the cell membrane.

Promotion of Lipid Peroxidation in Cellular Membranes

A key mechanism underlying the photosensitizing effects of furanocoumarins is the promotion of lipid peroxidation. Cellular membranes are rich in polyunsaturated fatty acids, which are susceptible to oxidation by reactive oxygen species. Furanocoumarins, upon photoactivation, can generate singlet molecular oxygen, a highly reactive species that can initiate a chain reaction of lipid peroxidation. This process can disrupt the integrity and function of cellular membranes.

Studies on furanocoumarins have shown that they can mediate the peroxidation of unsaturated lipids through a Type II photosensitization mechanism, which is dependent on the presence of oxygen. This leads to the formation of lipid hydroperoxides and other breakdown products, altering membrane fluidity and permeability.

Role of Photooxygenation Products (e.g., Hydroperoxides) in Mechanistic Pathways

The photochemical reactions of furanocoumarins can lead to the formation of various photooxygenation products, such as hydroperoxides. These products are often more stable than the initial reactive oxygen species and can play a significant role in the downstream biological effects.

Research has shown that the photooxygenation of alloimperatorin can yield a hydroperoxide. These long-lived products can contribute to the observed membranotoxic effects and may be involved in covalent modifications of other biomolecules, thereby propagating cellular damage. The specific role and reactivity of the hydroperoxide of this compound in its mechanistic pathways require further detailed investigation.

Antioxidant Activity Investigations

In contrast to their photosensitizing and pro-oxidant activities under UV irradiation, some furanocoumarins have also been investigated for their potential antioxidant properties in the absence of light.

Free Radical Scavenging Potential (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free radical scavenging ability of a compound. In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a measure of its antioxidant potency.

Comparative Analysis with Crude Plant Extracts

Antioxidant Activity

Crude extracts from various parts of Aegle marmelos have demonstrated significant antioxidant capabilities in numerous studies. This activity is largely attributed to the presence of a rich array of phytochemicals, including phenolic compounds and flavonoids, which can act as potent radical scavengers and reducing agents.

Table 1: Comparative Antioxidant Activity of Aegle marmelos Crude Extracts and a Related Furanocoumarin

| Sample | Assay | IC50 Value / % Inhibition |

|---|---|---|

| Ethanolic extract of A. marmelos leaves | DPPH radical scavenging | IC50: 14.77 µg/ml |

| Methanolic extract of A. marmelos leaves | DPPH radical scavenging | 63.84% inhibition at 160 µg/ml |

| Aqueous extract of A. marmelos leaves | DPPH radical scavenging | 33.84% inhibition at 160 µg/ml |

| Ethanolic extract of A. marmelos leaves | DPPH radical scavenging | Activity comparable to quercetin and ascorbic acid at higher concentrations mdpi.com |

| Marmelosin (from A. marmelos) | DPPH radical scavenging | IC50: ~15.4 µM researchgate.netnih.gov |

It is important to note that direct data for the antioxidant activity of this compound is not available. The activity of marmelosin is included to provide a general comparative context for a furanocoumarin from the same plant.

The presented data clearly indicates that crude extracts of A. marmelos are potent antioxidants. For example, the ethanolic leaf extract exhibited a low IC50 value in the DPPH assay, signifying strong radical scavenging ability . The antioxidant efficacy of these extracts is often on par with standard antioxidants such as ascorbic acid and quercetin, particularly at higher concentrations mdpi.com. The lack of specific data for this compound prevents a direct comparison. However, the pronounced antioxidant activity of the crude extracts points towards a synergistic interplay between its various constituents, which would include furanocoumarins like this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of crude extracts from Aegle marmelos are well-established, with studies demonstrating their ability to modulate key inflammatory pathways and mediators.

Specific data on the anti-inflammatory properties of this compound remain limited. Nevertheless, research on structurally analogous furanocoumarins, including imperatorin (B1671801) and isoimperatorin, offers valuable insights. These related compounds have been shown to effectively suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models nih.govresearchgate.net. The underlying mechanism for this inhibition is frequently linked to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways nih.gov.

Table 2: Comparative Anti-inflammatory Activity of Aegle marmelos Crude Extracts and Related Furanocoumarins

| Sample | Model | Key Findings |

|---|---|---|

| Aegle marmelos fruit extract | In vitro (RAW 264.7 cells) | Demonstrated a reduction in the release of nitric oxide (NO) and TNF-α. researchgate.netnih.gov |

| Imperatorin | LPS-stimulated RAW 264.7 macrophages | Led to a downregulation of TNF-α, IL-1β, and IL-6 levels and inhibited the activation of NF-κB and MAPKs. nih.gov |

| Isoimperatorin | LPS-stimulated RAW 264.7 cells | Resulted in a decreased production of TNF-α, IL-6, and IL-1β, and inhibited the expression of iNOS and COX-2. researchgate.net |

| Phellopterin and Oxypeucedanin Methanolate | IL-1β-treated hepatocytes | Significantly suppressed the production of nitric oxide and reduced the mRNA expression of iNOS and TNF-α. ffhdj.com |

Direct experimental data for the anti-inflammatory activity of this compound is not currently available. The activities of other furanocoumarins are included to suggest a potential mechanism of action.

The crude extracts of A. marmelos exhibit significant anti-inflammatory actions by reducing key inflammatory molecules researchgate.netnih.gov. The mechanistic insights from related furanocoumarins strongly suggest that this compound likely contributes to the anti-inflammatory profile of the plant extract through the inhibition of critical inflammatory signaling pathways. It is, however, probable that the comprehensive anti-inflammatory effect of the crude extract is a manifestation of the synergistic or additive effects of its diverse bioactive components, which include other furanocoumarins, alkaloids, and flavonoids. This complex interplay of compounds in the crude extract could culminate in a more potent and broader spectrum of anti-inflammatory activity than that of any single isolated compound.

Structure Activity Relationships Sar and Structural Modifications

Correlation between Chemical Structure and Pharmacological Mechanisms

The pharmacological effects of alloimperatorin (B149946) methyl ether are largely governed by its furanocoumarin nucleus combined with a strategically positioned isoprenyl side chain. A key mechanism of action for many furanocoumarins is their ability to induce photosensitization.

One of the notable activities of the related compound alloimperatorin is the induction of photohemolysis in human erythrocytes. This activity is not caused by the compound itself but rather by its derivatives formed under photo-oxidative conditions. Research has shown that the photohemolytic activity is directly linked to the in situ formation of its hydroperoxide through photooxygenation. researchgate.net The subsequent decomposition of this hydroperoxide intermediate, either through dark or photo-induced pathways, generates damaging oxyl radicals, which are responsible for the observed cellular damage. researchgate.net This mechanism highlights a direct correlation between the compound's structure—specifically its susceptibility to photooxygenation at the isoprenyl side chain—and its biological effect.

Impact of Functional Groups on Activity

The specific functional groups attached to the furanocoumarin scaffold are critical determinants of biological activity, influencing everything from receptor binding to metabolic stability.

Isoprenyl Side Chains : The presence of a prenyl (or isoprenyl) group is a crucial feature for the activity of many furanocoumarins. For instance, in studies of GABA-A receptor modulation, prenyl residues were found to be essential for the positive modulatory activity of these compounds. The length and bulkiness of this side chain are also important; longer chains, such as geranyl residues, have been shown to diminish this particular activity. This suggests that the size and shape of the lipophilic side chain are finely tuned for optimal interaction with biological targets.

Methylation : The methylation of a hydroxyl group to form a methyl ether, as seen in alloimperatorin methyl ether, significantly alters the molecule's physicochemical properties. This modification removes the hydrogen-bonding capability of the hydroxyl group and increases the molecule's lipophilicity. This can have profound effects on its pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic pathways, and interaction with molecular targets. The methyl ether group can influence the molecule's conformational preferences and steric profile, thereby impacting its recognition by enzymes and receptors.

SAR of this compound Derivatives

Chemical modification of this compound yields derivatives with distinct reactivity and biological profiles. Key derivatives include epoxides and hydroperoxides, which are often products of metabolic or photochemical reactions.

Epoxides : The isoprenyl side chain of this compound can be readily epoxidized. Treatment with dimethyldioxirane (B1199080) (DMD) quantitatively converts this compound and the related alloimperatorin acetate (B1210297) into their corresponding epoxides. researchgate.netresearchgate.net This reaction demonstrates the reactivity of the double bond in the side chain, a common site for metabolic transformation in biological systems.

Hydroperoxides : Photooxygenation of this compound yields allylic hydroperoxides in quantitative amounts. researchgate.netresearchgate.net This reaction is highly significant as the resulting hydroperoxide is directly implicated in the photohemolytic activity associated with the parent compound. researchgate.net The formation of these reactive oxygen species is a cornerstone of its photosensitizing mechanism.

The table below summarizes the outcomes of key chemical modifications on alloimperatorin and its derivatives.

| Parent Compound | Reaction | Primary Product(s) | Significance |

| Alloimperatorin | Photooxygenation | Dienone hydroperoxide | Unique product compared to its derivatives and Imperatorin (B1671801). researchgate.netresearchgate.net |

| This compound | Photooxygenation | Allylic hydroperoxides | Product is directly linked to photohemolytic activity. researchgate.netresearchgate.net |

| Alloimperatorin Acetate | Photooxygenation | Allylic hydroperoxides | Shows similar reactivity to the methyl ether derivative. researchgate.netresearchgate.net |

| This compound | Epoxidation (DMD) | Corresponding epoxide | Demonstrates reactivity of the isoprenyl side chain. researchgate.netresearchgate.net |

| Alloimperatorin Acetate | Epoxidation (DMD) | Corresponding epoxide | Shows similar reactivity to the methyl ether derivative. researchgate.netresearchgate.net |

Comparative SAR with Related Furanocoumarins

Comparing this compound with structurally similar furanocoumarins, such as its parent compound alloimperatorin and its isomer imperatorin, reveals subtle yet critical structural differences that dictate their chemical reactivity.

Imperatorin vs. Alloimperatorin and its Derivatives : Both imperatorin and this compound undergo similar reactions like epoxidation and photooxygenation, but the products of photooxygenation can differ significantly.

Photooxygenation : While imperatorin and this compound both yield allylic hydroperoxides, alloimperatorin itself exclusively forms a dienone hydroperoxide under the same conditions. researchgate.netresearchgate.net This highlights how the substitution at the C-9 position (hydroxyl vs. methyl ether) directs the reaction pathway, showcasing a key point in the structure-activity relationship.

Epoxidation : Imperatorin is epoxidized by DMD to yield the natural product prangenin in excellent yield. researchgate.net Alloimperatorin and its methyl and acetate derivatives are similarly converted to their respective epoxides in quantitative yields, indicating that this particular reaction is less sensitive to the substitution at C-9. researchgate.netresearchgate.net

The table below offers a comparative view of the reaction products for these related furanocoumarins.

| Compound | Reaction | Product Type | Reference |

| Imperatorin | Photooxygenation | Allylic hydroperoxides | researchgate.netresearchgate.net |

| Epoxidation | Prangenin (epoxide) | researchgate.net | |

| Alloimperatorin | Photooxygenation | Dienone hydroperoxide | researchgate.netresearchgate.net |

| Epoxidation | Corresponding epoxide | researchgate.netresearchgate.net | |

| This compound | Photooxygenation | Allylic hydroperoxides | researchgate.netresearchgate.net |

| Epoxidation | Corresponding epoxide | researchgate.netresearchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which aids in the confirmation of the molecular formula. Despite its routine use in the characterization of natural products, detailed mass spectrometry data, including specific fragmentation patterns from techniques like Electron Impact Mass Spectrometry (EI-MS) for Alloimperatorin (B149946) methyl ether, are not sufficiently reported in accessible literature to provide a comprehensive fragmentation table.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules with chromophores. For Alloimperatorin methyl ether, the UV spectrum provides information about its conjugated system. In a methanol (B129727) solvent, the compound exhibits distinct absorption maxima (λmax).

| Absorption Maxima (λmax) in Methanol | Molar Absorptivity (log ε) |

|---|---|

| 202 nm | 4.69 |

| 257 nm | 4.58 |

| 298 nm | Data Not Available |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows characteristic absorption bands that correspond to its key structural features, such as the lactone carbonyl group. maas.edu.mm

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1713 | C=O (Lactone carbonyl stretching) |

| 1623 | C=C (Aromatic ring stretching) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from other compounds in a mixture and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. It is often coupled with a mass spectrometer (GC-MS) for definitive identification. While GC-MS is a standard method for the analysis of phytochemicals in plant extracts, specific analytical parameters for this compound, such as its retention time under defined chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate), are not documented in available research literature.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the characterization and quantification of furanocoumarins, including this compound, particularly within complex botanical matrices. This hyphenated technique leverages the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and selectivity of mass spectrometry.

The characterization of furanocoumarins from plant extracts, such as those from Angelica dahurica, is frequently accomplished using reversed-phase chromatography, typically with a C18 column. nih.govmdpi.com A gradient elution system consisting of water (often containing a modifier like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol is employed to effectively separate the various structurally similar coumarins present in the extract. mdpi.comresearchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.net The ESI source ionizes the molecules, typically forming protonated molecules [M+H]⁺. For quantification, tandem mass spectrometry (MS/MS) is the method of choice. This is often performed on a triple quadrupole mass spectrometer, which allows for the highly selective and sensitive detection method known as Multiple Reaction Monitoring (MRM). mdpi.comresearchgate.net In MRM mode, the first quadrupole selects the precursor ion (the [M+H]⁺ of this compound), the second quadrupole fragments this ion via collision-induced dissociation, and the third quadrupole selects specific, characteristic product ions for detection. This process minimizes background interference and allows for accurate quantification even at trace levels.

While specific studies detailing the LC-MS/MS parameters for this compound are not prevalent, the methodology can be reliably inferred from extensive research on its structural analogs isolated from Angelica dahurica. mdpi.comnih.gov The table below summarizes typical parameters used for the analysis of related furanocoumarins, which would be applicable for developing a method for this compound.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Retention Time (min) | Reference |

|---|---|---|---|---|

| Imperatorin (B1671801) | 271.1 | 203.1, 147.0 | 4.51 | researchgate.netnih.gov |

| Isoimperatorin | 271.1 | 203.1, 159.0 | 5.04 | researchgate.netnih.gov |

| Oxypeucedanin | 301.1 | 233.1, 177.1 | 3.22 | nih.gov |

| Byakangelicin | 321.1 | 219.1, 201.1 | N/A | nih.gov |

Advanced Detection Methods (e.g., Electron Spin Resonance for Free Radical Studies)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a sophisticated technique uniquely suited for the direct detection and study of species with unpaired electrons, such as free radicals. This methodology is invaluable for investigating the antioxidant properties and free radical scavenging mechanisms of chemical compounds like this compound.

The fundamental principle of ESR involves detecting the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The interaction between the electron's magnetic moment and the applied magnetic field creates distinct energy levels. Transitions between these levels, induced by microwave radiation, produce a characteristic ESR spectrum. The intensity of the ESR signal is proportional to the concentration of the radical species, allowing for quantification.

In the context of antioxidant research, ESR is commonly used to measure the ability of a compound to scavenge stable synthetic free radicals. A widely used assay involves the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. DPPH is a deep violet-colored, stable free radical that shows a strong ESR signal. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a reduction or quenching of the ESR signal intensity. The degree of signal reduction is directly correlated with the scavenging activity of the antioxidant.

Research on the free radical scavenging activity of coumarins has utilized this ESR-based DPPH assay. For instance, a study on coumarins isolated from Tecoma radicans investigated the antioxidant potential of several compounds, including 2',3'-epoxide alloimperatorin, a compound structurally related to this compound. researchgate.net The study demonstrated that this class of compounds possesses significant free radical scavenging properties, as evidenced by the percentage of DPPH radical inhibition measured by ESR.

| Compound/Fraction | DPPH Free Radical Inhibition (%) | Reference |

|---|---|---|

| Total Coumarin (B35378) Fraction | 89.06% | researchgate.net |

| 2',3'-epoxide alloimperatorin | 25.90% | researchgate.net |

| Pabulenone | 8.45% | researchgate.net |

| Pereflorin B | 13.85% | researchgate.net |

| Peucenin-7-methyl ether | 50.00% | researchgate.net |

The data clearly indicates that furanocoumarins can effectively inhibit free radicals. The ESR technique provides a highly sensitive and specific method for quantifying this activity, offering critical insights into the potential antioxidant mechanisms of this compound. researchgate.net

Derivatives and Analogs of Alloimperatorin Methyl Ether

Identification of Naturally Occurring Alloimperatorin (B149946) Methyl Ether Derivatives (e.g., Alloimperatorin methyl ether epoxide)

One of the naturally occurring derivatives of this compound is its epoxide. This compound epoxide has been isolated from the plant Thamnosma texana, a species known to produce a variety of linear furanocoumarins. The presence of this epoxide in a natural source suggests that enzymatic epoxidation of the prenyl side chain of this compound occurs in the plant's metabolic pathways.

Characterization of Photooxidation Products (e.g., Alloimperatorin hydroperoxide)

The exposure of this compound to light and oxygen can lead to the formation of photooxidation products. The photooxygenation of alloimperatorin derivatives, including the methyl ether, has been shown to yield allylic hydroperoxides. researchgate.net Specifically, the reaction of this compound with singlet oxygen, typically generated using a photosensitizer like tetraphenylporphyrin, results in the formation of alloimperatorin hydroperoxide. researchgate.net This process involves an ene reaction where singlet oxygen attacks the double bond of the prenyl side chain. researchgate.net The resulting hydroperoxide is a key intermediate in the photosensitized effects of this furanocoumarin. researchgate.net

Further characterization of these photooxidation reactions has revealed that upon prolonged reaction times, a bis(hydroperoxide) can also be formed through successive photooxygenation. researchgate.net The isolation and full spectral analysis of these photoproducts have been crucial in understanding the mechanisms of photosensitization and potential phototoxicity associated with these compounds. researchgate.net

Investigation of Synthetic Analogs and Acetate (B1210297) Derivatives

The synthesis of analogs and derivatives of this compound has been pursued to investigate structure-activity relationships. Acetate derivatives of alloimperatorin have been synthesized and their photooxygenation reactions studied, which, similar to the methyl ether, yield allylic hydroperoxides. researchgate.net

The epoxidation of alloimperatorin and its methyl and acetate derivatives can be achieved synthetically using reagents like dimethyldioxirane (B1199080) (DMD), yielding the corresponding epoxides in quantitative amounts. researchgate.net This synthetic route provides access to these derivatives for further biological evaluation. The synthesis of various imperatorin (B1671801) analogs has also been reported, providing a basis for the potential synthesis of a wider range of this compound analogs with modified side chains to explore their bioactivities, such as acetylcholinesterase and butyrylcholinesterase inhibition.

Bioactivity Profiles of Derived Compounds

The derivatives and analogs of this compound exhibit a range of biological activities. For instance, alloimperatorin and its photooxidation product, alloimperatorin hydroperoxide, have been shown to induce photohemolysis in human erythrocytes. researchgate.net This photohemolytic activity is attributed to the in situ formation of the hydroperoxide, which can then decompose to generate damaging oxyl radicals. researchgate.net

The cytotoxic effects of various coumarin (B35378) derivatives have been investigated against several cancer cell lines. While specific data for this compound derivatives is limited, studies on similar furocoumarin derivatives have shown significant cytotoxic effects. For example, some phenylfurocoumarin derivatives have been found to reverse multidrug resistance in cancer cells. mdpi.com Other coumarin derivatives have exhibited cytotoxic effects against leukemia, liver, breast, and lung cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.govmdpi.com These findings suggest that the derivatives of this compound could also possess significant cytotoxic and antitumor properties, warranting further investigation into their specific mechanisms of action and bioactivity profiles.

Below is a table summarizing the types of derivatives and their known or potential bioactivities:

| Derivative/Analog Class | Specific Example(s) | Known/Potential Bioactivities |

| Naturally Occurring Derivatives | This compound epoxide | Potential cytotoxic and antitumor activities. |

| Photooxidation Products | Alloimperatorin hydroperoxide | Photosensitizing effects, induction of photohemolysis. researchgate.net |

| Synthetic Analogs | Modified side-chain analogs | Potential for acetylcholinesterase and butyrylcholinesterase inhibition. |

| Acetate Derivatives | Alloimperatorin acetate | Similar photooxidation behavior to the methyl ether, potential for similar photosensitizing effects. researchgate.net |

Future Research Directions and Unexplored Avenues

Discovery of Novel Biosynthetic Enzymes and Genetic Pathways

A significant area of future investigation lies in unraveling the complete biosynthetic pathway of alloimperatorin (B149946) methyl ether. While the general shikimate and phenylpropanoid pathways are known precursors for coumarins, the specific enzymes and genetic sequences responsible for the unique structural modifications of alloimperatorin methyl ether are yet to be fully identified. Drawing parallels from studies on other complex natural products like etoposide, researchers can employ a combination of bioinformatics, heterologous enzyme expression, and kinetic characterization to pinpoint the genes and enzymes involved. researchgate.net Identifying these components could enable the heterologous production of this compound in microbial or plant-based systems, offering a sustainable and scalable alternative to extraction from natural sources.

Deeper Mechanistic Elucidation of Photosensitization and Anticancer Actions

Alloimperatorin, a closely related compound, has demonstrated anticancer activity by inducing apoptosis in cancer cells. nih.gov Studies have shown its ability to reduce mitochondrial membrane potential and activate key apoptotic proteins like caspases. nih.gov Future research should focus on whether this compound shares these mechanisms and explore its potential as a photosensitizing agent. A deeper understanding of its interaction with cellular targets, including DNA and proteins, upon photoactivation is crucial. Investigating its effects on various cancer cell lines and in preclinical animal models will be vital to ascertain its therapeutic window and potential for combination therapies with existing anticancer drugs. sigmaaldrich.commdpi.com

Development of Innovative Synthetic Methodologies for Complex Derivatives

The development of novel synthetic methods will be instrumental in creating a diverse library of this compound derivatives with enhanced biological activities and improved pharmacokinetic profiles. nih.gov Current synthetic strategies for similar compounds, such as imperatorin (B1671801) derivatives, involve multi-step processes including ring-formation, dealkylation, and ether-forming reactions. google.com Future efforts could focus on developing more efficient and stereoselective synthetic routes. researchgate.net The synthesis of derivatives with modifications to the furan (B31954) or coumarin (B35378) rings could lead to compounds with increased potency, selectivity, and reduced off-target effects. nih.gov

Bioprospecting for New Plant Sources and Chemotypes

While this compound is known to be present in Aegle marmelos, a comprehensive screening of other plant species, particularly within the Rutaceae and Apiaceae families, could reveal new and abundant natural sources. This bioprospecting effort could also lead to the discovery of novel chemotypes—structurally related compounds with potentially unique biological activities. The identification of new plant sources is not only important for sustainable sourcing but also for understanding the chemical diversity and ecological roles of these compounds in nature.

Application of Omics Technologies to Study its Biological Impact

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic view of the biological impact of this compound. nih.gov These high-throughput techniques can help identify the cellular pathways and molecular targets modulated by the compound. nih.gov For instance, transcriptomic and proteomic analyses of cells treated with this compound could reveal changes in gene and protein expression related to its anticancer or photosensitizing effects. nih.gov Metabolomic studies could shed light on its metabolic fate and identify any bioactive metabolites. nih.gov This systems-level understanding will be crucial for a comprehensive assessment of its therapeutic potential and mechanism of action.

Q & A

Q. What are the primary natural sources of Alloimperatorin methyl ether, and how can its extraction from plant matrices be optimized?

this compound is predominantly found in Aegle marmelos (Bael), particularly in its fruits, leaves, and roots. Extraction efficiency can be optimized using solvent-based methods (e.g., methanol or ethanol extraction) followed by chromatographic separation. Total phenolic content (TPC) and total flavonoid content (TFC) measurements are critical for assessing yield, with reported TPC ranges of 10.6–87.34 mg GAE/g in A. marmelos cultivars . Ultrasonic-assisted extraction or Soxhlet methods, coupled with HPLC-DAD/UV quantification, are recommended for maximizing recovery while preserving compound integrity .

Q. What analytical techniques are most reliable for identifying and quantifying this compound in complex botanical extracts?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254–310 nm) is widely used for quantification. For structural confirmation, tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are essential. Infrared (IR) spectroscopy (e.g., absorption bands at 775 cm⁻¹ for epoxide groups) can aid in verifying derivatives . Standardization against reference compounds (purity >98%) and validation via spike-recovery experiments are critical for accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cytotoxic mechanisms of this compound in cancer models?

Experimental Design:

- Cell lines : Use HL-60 (acute myeloid leukemia) or HeLa (cervical cancer) cells, as prior studies show IC₅₀ values of 32.1 µM for Alloimperatorin epoxide in HL-60 .

- Assays :

- MTT assay : Treat cells with concentrations (e.g., 4–128 µM) for 24–48 hours to assess viability .

- Apoptosis : Use Annexin V/PI staining and fluorescence microscopy to quantify apoptotic cells .

- Cell cycle analysis : Flow cytometry (e.g., FACS Calibur) to detect G2/M phase arrest, a hallmark of Alloimperatorin derivatives .

Q. What methodological considerations are critical when synthesizing and characterizing this compound derivatives?

Synthesis Protocol:

- Epoxidation : React Alloimperatorin with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–4°C. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .

- Characterization :

- IR/NMR : Confirm epoxide formation (e.g., 775 cm⁻¹ in IR; δ 3.5–4.5 ppm in ¹H-NMR for epoxy protons) .

- Purity validation : Use HPLC (>95% purity) and elemental analysis .

Q. How should researchers address discrepancies in the classification of this compound as a carotenoid versus a coumarin?

Discrepancies arise from overlapping biosynthetic pathways and analytical limitations. To resolve:

- UV-Vis spectroscopy : Coumarins absorb at 250–320 nm, while carotenoids show λmax >400 nm .

- Chromatographic behavior : Compare retention times with authenticated standards.

- Taxonomic context : A. marmelos predominantly produces coumarins (e.g., marmelosin, xanthotoxol), suggesting this compound is a coumarin derivative .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Survival curves : Kaplan-Meier analysis for in vivo efficacy studies.

- Software : Use GraphPad Prism or R packages (e.g., drc) for reproducibility .

Q. How do the bioactivities of this compound compare to structurally related coumarins like Imperatorin or Xanthotoxol?

Comparative Analysis Framework:

- In vitro screens : Parallel testing in apoptosis, migration (wound-healing assays), and ROS assays.

- Structure-activity relationship (SAR) : Modify the methoxy or epoxy groups to assess impact on cytotoxicity. For example, Alloimperatorin epoxide exhibits 4-fold higher potency (IC₅₀ = 32.1 µM) than the parent compound in HL-60 cells .

- Molecular docking : Predict interactions with targets like caspases or DNA topoisomerases .

Methodological Best Practices

- Reproducibility : Document synthesis protocols and cell culture conditions (e.g., FBS concentration, passage number) per MIAME or ARRIVE guidelines .

- Data reporting : Include raw datasets (e.g., flow cytometry FCS files) as supplementary materials .

- Ethical compliance : Obtain institutional review for in vivo studies and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.